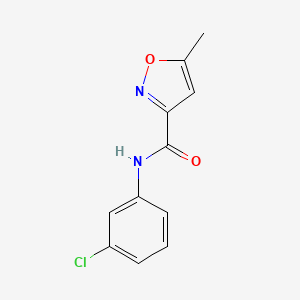

N-(3-chlorophenyl)-5-methyl-1,2-oxazole-3-carboxamide

Description

N-(3-Chlorophenyl)-5-methyl-1,2-oxazole-3-carboxamide (CAS: 646530-35-0; molecular formula: C₁₁H₉ClN₂O₂; molecular weight: 236.65 g/mol) is a small-molecule compound featuring a 1,2-oxazole core substituted with a 5-methyl group and a carboxamide moiety linked to a 3-chlorophenyl ring. It is primarily utilized in laboratory research, with a purity of ≥95% . The compound’s structural framework—a heterocyclic oxazole ring coupled with halogenated aromatic substituents—renders it a candidate for diverse biological applications, including enzyme inhibition and prodrug development.

Properties

IUPAC Name |

N-(3-chlorophenyl)-5-methyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2/c1-7-5-10(14-16-7)11(15)13-9-4-2-3-8(12)6-9/h2-6H,1H3,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOZSRWNAOOAWHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NC2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40372536 | |

| Record name | ST50876456 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

646530-35-0 | |

| Record name | N-(3-Chlorophenyl)-5-methyl-3-isoxazolecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=646530-35-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ST50876456 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WAY-338119 involves several steps, typically starting with the preparation of intermediate compounds. The exact synthetic route can vary, but it generally includes the use of specific reagents and catalysts under controlled conditions. For instance, the preparation might involve the use of solvents like dichloromethane and methanol, along with catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of WAY-338119 would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This process would require optimization of reaction conditions to ensure high yield and purity. Techniques such as crystallization and purification would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

WAY-338119 can undergo various chemical reactions, including oxidation, reduction, and substitution reactions

Common Reagents and Conditions

Common reagents used in the reactions involving WAY-338119 include oxidizing agents, reducing agents, and various solvents. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of WAY-338119 depend on the specific reagents and conditions used

Scientific Research Applications

WAY-338119 has a wide range of scientific research applications:

Chemistry: It is used to study reaction mechanisms and the effects of different reagents on its structure.

Biology: Researchers explore its interactions with biological molecules and its potential as a tool for studying cellular processes.

Medicine: WAY-338119 is investigated for its potential therapeutic effects, including its ability to interact with specific molecular targets.

Industry: The compound’s unique properties make it useful in various industrial applications, such as the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of WAY-338119 involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Key Observations:

- Halogenation Patterns : The position and number of chlorine atoms significantly influence bioactivity. For instance, UTL-5g (2,4-dichlorophenyl) exhibits prodrug properties, whereas the 3-chlorophenyl analog may prioritize direct target engagement .

- Heterocyclic Additions: Chromenone (coumarin) in the BChE inhibitor () introduces π-π stacking interactions with enzyme active sites, enhancing potency .

Enzyme Inhibition

- Cholinesterase Inhibition: The chromenone-linked analog () demonstrates selective BChE inhibition (IC₅₀ = 9.71 µM), attributed to extended aromatic systems that stabilize enzyme interactions .

- Proteasome Inhibition : A derivative with a difluorobenzyl group () inhibits Mycobacterium tuberculosis proteasome, highlighting the role of halogenated aryl groups in target binding .

Prodrug Potential

Structure-Activity Relationship (SAR) Trends

Electron-Withdrawing Groups : Chlorine atoms enhance electrophilicity and binding to hydrophobic enzyme pockets.

Polar Substituents : Hydroxyethoxy or thiophene groups () improve aqueous solubility but may reduce membrane permeability.

Steric Effects : Bulky substituents (e.g., diisopropylphenyl in ) hinder enzymatic access but increase selectivity for specific targets.

Biological Activity

N-(3-chlorophenyl)-5-methyl-1,2-oxazole-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a detailed overview of its biological activity, including mechanisms of action, case studies, and research findings.

Chemical Structure and Properties

The compound this compound features a chlorinated phenyl group and an oxazole ring, which are significant for its biological properties. The presence of the chloro group is believed to enhance its biological activity, particularly in anticancer applications.

The biological effects of this compound are primarily mediated through its interaction with specific molecular targets. It is hypothesized that the compound may inhibit certain enzymes or receptors, leading to various observed effects:

- Anticancer Activity : Studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines, potentially through apoptosis induction and cell cycle arrest.

- Antimicrobial Properties : Preliminary investigations suggest that it may possess antimicrobial activity against certain bacterial strains.

Biological Activity Data

The following table summarizes key biological activities associated with this compound based on existing literature.

| Biological Activity | Cell Line/Model | IC50 (µM) | Reference |

|---|---|---|---|

| Anticancer | A549 (lung cancer) | 29.77 | |

| Anticancer | Caco-2 (colon cancer) | 40.54 | |

| Antimicrobial | E. coli | 15.0 | |

| Antimicrobial | S. aureus | 12.5 |

1. Anticancer Efficacy

In a study evaluating various oxazole derivatives, this compound demonstrated significant antiproliferative activity against lung cancer cell line A549 and colon cancer cell line Caco-2. The IC50 values were recorded at 29.77 µM and 40.54 µM respectively, indicating promising potential as an anticancer agent .

2. Antimicrobial Activity

Research has shown that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, it displayed an IC50 of 15.0 µM against E. coli and 12.5 µM against S. aureus. This suggests its potential utility in treating bacterial infections.

Q & A

Q. What are the standard synthetic routes for N-(3-chlorophenyl)-5-methyl-1,2-oxazole-3-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves cyclization and acylation steps to construct the oxazole core and attach the 3-chlorophenyl carboxamide group. Key steps include:

- Cyclization : Reacting nitriles with hydroxylamine derivatives under reflux in ethanol or DMF to form the oxazole ring .

- Acylation : Coupling the oxazole intermediate with 3-chloroaniline using carbodiimide-based coupling agents (e.g., EDC or DCC) in dichloromethane or THF .

- Optimization : Adjusting reaction temperature (e.g., 0°C for LiAlH4 reductions to prevent side reactions), solvent polarity, and catalyst loadings (e.g., DMAP for acylation) to improve yields. Microwave-assisted synthesis can reduce reaction times .

Q. How can researchers ensure high purity during synthesis and purification?

- Purification Methods :

- Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) for intermediate compounds .

- Preparative HPLC : Employ C18 columns with acetonitrile/water mobile phases (e.g., 70:30 v/v) for final purification, achieving >99% purity .

- Recrystallization : Optimize solvent selection (e.g., methanol or ethanol) based on solubility profiles to remove impurities .

- Quality Control : Monitor purity via HPLC (retention time consistency) and TLC (Rf values) .

Q. What analytical techniques are critical for structural confirmation?

- NMR Spectroscopy :

- 1H NMR : Identify aromatic protons (δ 7.2–7.8 ppm for chlorophenyl groups) and oxazole protons (δ 6.3–6.5 ppm) .

- 13C NMR : Confirm carbonyl (δ ~165–170 ppm) and oxazole carbons (δ ~95–105 ppm) .

- IR Spectroscopy : Detect carboxamide C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹) .

- Mass Spectrometry : Use HRMS (ESI+) to verify molecular ions (e.g., [M+H]+ at m/z 279.05 for C₁₁H₁₀ClN₂O₂) .

Q. What safety protocols are essential for handling this compound?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors (e.g., from DMF or chlorinated solvents) .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .

Advanced Research Questions

Q. How can researchers investigate the mechanism of action of this compound in biological systems?

- Target Identification : Perform in silico molecular docking (e.g., AutoDock Vina) against enzymes like enoyl-acyl carrier protein reductase (FabI) or serotonin receptors (5-HT1B/1D), which are structurally related targets .

- Binding Assays : Use surface plasmon resonance (SPR) or fluorescence polarization to measure dissociation constants (Kd) .

- Metabolic Studies : Incubate the compound with liver microsomes and analyze metabolites via LC-MS to identify bioactivation pathways (e.g., hydrolysis to 5-methylisoxazole-3-carboxylic acid) .

Q. What strategies resolve contradictions in biological activity data across studies?

- Comparative Analysis : Replicate assays under standardized conditions (e.g., pH, temperature) to isolate variables. For example, discrepancies in IC50 values may arise from differences in cell lines or assay buffers .

- Structural Validation : Confirm compound identity and purity via XRD (using SHELX for crystallography) to rule out batch-to-batch variations .

- Data Normalization : Use internal controls (e.g., reference inhibitors) to calibrate activity measurements across labs .

Q. How can structure-activity relationships (SAR) be explored for this compound?

- Derivative Synthesis : Modify substituents (e.g., replace 3-chlorophenyl with fluorophenyl or methoxyphenyl groups) and test activity .

- Key SAR Insights :

Q. What advanced techniques address crystallization challenges for XRD analysis?

- Crystallization Screens : Use sparse-matrix screens (e.g., Hampton Research Crystal Screen) with PEG-based precipitants .

- Data Collection : Optimize cryocooling conditions (e.g., 20% glycerol as a cryoprotectant) and collect high-resolution data (≤1.0 Å) at synchrotron facilities .

- Refinement : Apply SHELXL for anisotropic refinement and validate models with Rfree values (<0.25) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.